REACTION_SMILES
|
[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:24][OH:25].[CH:21]([OH:22])=[O:23].[O:8]=[C:9]([C:10](=[O:11])[OH:12])[CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[OH:8][CH:9]([C:10](=[O:11])[OH:12])[CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:24][OH:25].[CH:21]([OH:22])=[O:23].[O:8]=[C:9]([C:10](=[O:11])[OH:12])[CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[OH:8][CH:9]([C:10](=[O:11])[OH:12])[CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:24][OH:25].[CH:21]([OH:22])=[O:23].[O:8]=[C:9]([C:10](=[O:11])[OH:12])[CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[OH:8][CH:9]([C:10](=[O:11])[OH:12])[CH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |